6-chloro-4-methoxy-1H-indole-2-carboxylic acid
Overview
Description
“6-chloro-4-methoxy-1H-indole-2-carboxylic acid” is a chemical compound with the CAS Number: 1782640-77-0 . It has a molecular weight of 225.63 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for “6-chloro-4-methoxy-1H-indole-2-carboxylic acid” is1S/C10H8ClNO3/c1-15-9-3-5 (11)2-7-6 (9)4-8 (12-7)10 (13)14/h2-4,12H,1H3, (H,13,14)
. This code provides a specific textual representation of the compound’s molecular structure.
Scientific Research Applications
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Antiviral Activity
- Field: Virology
- Application: Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Method: These compounds were prepared and tested for their inhibitory activity against various viruses .
- Results: One of the compounds showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
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Anti-inflammatory Activity
- Field: Immunology
- Application: Indole derivatives have been found to possess anti-inflammatory properties .
- Method: These compounds were synthesized and tested for their ability to reduce inflammation .
- Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as anti-inflammatory agents .
-
Anticancer Activity
- Field: Oncology
- Application: Indole derivatives have been used in the treatment of cancer cells .
- Method: These compounds were synthesized and tested for their antiproliferative activity against various cancer cell lines .
- Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as anticancer agents .
-
Anti-HIV Activity
- Field: Virology
- Application: Indole derivatives have been reported to possess anti-HIV properties .
- Method: These compounds were synthesized and tested for their inhibitory activity against the HIV virus .
- Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as anti-HIV agents .
-
Antioxidant Activity
- Field: Biochemistry
- Application: Indole derivatives have been found to possess antioxidant properties .
- Method: These compounds were synthesized and tested for their ability to neutralize free radicals .
- Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as antioxidants .
-
Antimicrobial Activity
- Field: Microbiology
- Application: Indole derivatives have been used in the treatment of microbial infections .
- Method: These compounds were synthesized and tested for their antimicrobial activity against various microbes .
- Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as antimicrobial agents .
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Inhibitors of E. coli MurD ligase
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Interleukin-2 Inducible T Cell Kinase Inhibitors
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Inhibitors of Gli1-mediated Transcription in Hedgehog Pathway
properties
IUPAC Name |
6-chloro-4-methoxy-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTMCWOYEZEPKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=C(N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-methoxy-1H-indole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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